3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride
Overview
Description
3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a nitrogen atom within its six-membered aromatic ring, a chlorine atom at the 2-position, a methyl group at the 6-position, an amino group at the 3-position, and a carboxylic acid group at the 4-position. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2-chloro-3-pyridinecarboxylic acid, followed by the introduction of the amino group through nucleophilic substitution. The methyl group is then added via alkylation reactions. The final step involves the conversion of the carboxylic acid to its hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Amidation: The amino group can react with carboxylic acids to form amides.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Amidation: Carboxylic acids or their derivatives in the presence of coupling agents like EDC or DCC.
Cyclization: Catalysts such as palladium or copper in the presence of ligands.
Major Products
Substitution: Formation of various substituted pyridines.
Amidation: Formation of amide derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The chlorine and methyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine: Lacks the amino and carboxylic acid groups, making it less versatile.
3-Amino-2-chloro-4-methylpyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
3-amino-2-chloro-6-methylpyridine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c1-3-2-4(7(11)12)5(9)6(8)10-3;/h2H,9H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLNFSZRVCKMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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